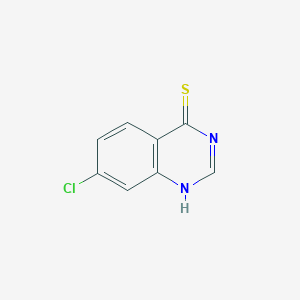

7-chloroquinazoline-4(1H)-thione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

6967-32-4 |

|---|---|

Molecular Formula |

C8H5ClN2S |

Molecular Weight |

196.66 g/mol |

IUPAC Name |

7-chloro-1H-quinazoline-4-thione |

InChI |

InChI=1S/C8H5ClN2S/c9-5-1-2-6-7(3-5)10-4-11-8(6)12/h1-4H,(H,10,11,12) |

InChI Key |

YOVNGYWYUZMMPG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC=NC2=S |

Origin of Product |

United States |

Synthetic Methodologies for Quinazoline 4 1h Thiones and Analogues

General Cyclization Approaches for Quinazoline-4(1H)-thiones

The construction of the quinazoline (B50416) core is a fundamental step in the synthesis of 7-chloroquinazoline-4(1H)-thione. Various cyclization strategies have been developed to afford the quinazoline-4(1H)-thione scaffold, often starting from appropriately substituted aniline (B41778) precursors.

Synthesis from Convenient Precursors

The synthesis of quinazoline derivatives often begins with readily available starting materials. mdpi.com For the synthesis of 7-chloro-substituted quinazolines, a common precursor is 4-chloroanthranilic acid or its derivatives. For instance, the synthesis of 7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acids can be achieved through the Gould-Jacobs reaction, which involves the cyclization of an aniline derivative with a diethyl (ethoxymethylene)malonate. researchgate.net While this leads to the quinolin-4-one, subsequent thionation can yield the desired thione.

Another versatile precursor is 2-amino-4-chlorobenzonitrile. This starting material can undergo cyclization with various reagents to form the quinazoline ring. For example, reaction with formamide (B127407) can lead to the formation of the corresponding quinazolin-4-amine (B77745), which can then be converted to the thione.

Ring Closure Reactions of 2-Acylaminothiobenzamides

A well-established method for the synthesis of quinazoline-4(3H)-thiones involves the ring closure of 2-acylaminothiobenzamides. This intramolecular cyclization is typically promoted by a base. This approach allows for the introduction of various substituents at the 2-position of the quinazoline ring, depending on the acyl group used.

Condensation Reactions, e.g., of 2-Aminothiobenzamides with Carbonyl Compounds

Condensation reactions provide a straightforward route to certain quinazoline-4(1H)-thione analogues. For example, derivatives of 2,2-dimethyl-1,2-dihydroquinazoline-4(3H)-thione can be prepared by the condensation of 2-aminothiobenzamides with acetone (B3395972) under mild conditions. mdpi.com This method is particularly useful for synthesizing quinazolines with specific substitution patterns at the 2-position.

Thionation Strategies from Quinazolin-4-one Analogues

A prevalent and efficient method for the synthesis of quinazoline-4(1H)-thiones is the direct thionation of the corresponding quinazolin-4-one precursors. This transformation involves the replacement of the carbonyl oxygen atom with a sulfur atom.

Application of Thionating Reagents (e.g., Lawesson's Reagent, Phosphorus Decasulfide)

The conversion of a carbonyl group to a thiocarbonyl group is a key transformation in the synthesis of the title compound. chemscene.com Two of the most commonly employed thionating agents for this purpose are Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀).

Lawesson's Reagent: Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is a widely used and effective reagent for the thionation of amides and ketones, including quinazolin-4-ones. The reaction is typically carried out by heating the quinazolin-4-one with Lawesson's reagent in an inert solvent such as toluene (B28343) or xylene. A fluorous version of Lawesson's reagent has also been developed to simplify product purification. mdpi.com

Phosphorus Decasulfide (P₄S₁₀): Phosphorus decasulfide is another powerful thionating agent. It is often used in pyridine (B92270) or other high-boiling solvents to effect the conversion of quinazolin-4-ones to their thione analogues. The combination of P₄S₁₀ with hexamethyldisiloxane (B120664) (HMDO) has been shown to be an efficient system for the thionation of a variety of carbonyl compounds, offering an alternative to Lawesson's reagent.

The following table summarizes typical reaction conditions for the thionation of quinazolin-4-ones.

| Thionating Reagent | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

| Lawesson's Reagent | Toluene | Reflux | 5 h | Good | chemscene.com |

| Phosphorus Pentasulfide | Pyridine | Reflux | Several hours | Moderate to Good | mdpi.com |

| P₄S₁₀/HMDO | Xylene | Reflux | 16 h | ~51% for esters |

Functionalization and Modification during Synthesis

The functionalization of the quinazoline ring can be achieved either by using substituted starting materials or by modifying the heterocyclic core after its formation. For this compound, functionalization can occur at various positions, including the nitrogen atoms (N1 and N3) and the sulfur atom at the 4-position.

Alkylation and acylation are common functionalization reactions. For instance, the nitrogen at the N3 position can be alkylated or acylated to introduce various side chains. The sulfur atom at the 4-position is also a site for functionalization, with S-alkylation being a common modification. For example, treatment of a quinazoline-4(1H)-thione with an alkyl halide in the presence of a base leads to the corresponding 4-(alkylthio)quinazoline. Such modifications can significantly alter the biological properties of the parent molecule.

Modern and Sustainable Synthetic Approaches

The synthesis of quinazoline-4(1H)-thiones has benefited significantly from the adoption of modern techniques that prioritize efficiency, safety, and environmental considerations. These methods often lead to higher yields, shorter reaction times, and a reduction in hazardous waste.

Metal-Catalyzed Reactions

Transition-metal-catalyzed reactions have become indispensable tools in the synthesis of quinazoline derivatives due to their efficiency and broad substrate scope. nih.govmdpi.com Various metals, including copper, iron, manganese, and cobalt, have been employed to facilitate the construction of the quinazoline core. nih.govmdpi.com

One notable approach involves the copper-catalyzed reaction of 2-halobenzamides with nitriles. organic-chemistry.org This method allows for the formation of the quinazoline-4(3H)-one scaffold, which can subsequently be converted to the corresponding thione. For instance, a copper-catalyzed imidoylative cross-coupling/cyclocondensation of 2-isocyanobenzoates and amines provides an efficient route to quinazolin-4-ones. organic-chemistry.org

Iron-catalyzed methods have also gained prominence. rsc.org For example, the iron-catalyzed cyclization of substituted 2-halobenzoic acids and amidines, often assisted by microwave irradiation, offers a rapid and green pathway to quinazolinone derivatives. rsc.org Manganese(I)-catalyzed acceptorless dehydrogenative coupling of 2-aminobenzyl alcohols with primary amides is another effective strategy for synthesizing 2-substituted quinazolines. mdpi.com

Cobalt has been utilized in the dehydrogenative synthesis of quinazolines through the annulation of 2-aminoaryl alcohols with nitriles under mild, ligand-free conditions. mdpi.com These metal-catalyzed reactions often provide access to a diverse range of substituted quinazolines that can be precursors to halogenated quinazoline-4(1H)-thiones.

Table 1: Examples of Metal-Catalyzed Synthesis of Quinazoline Derivatives

| Catalyst System | Reactants | Product Type | Reference |

| Cu(OAc)2 | 2-halobenzamides, nitriles | Quinazolin-4(3H)-ones | organic-chemistry.org |

| Iron-based catalyst | 2-halobenzoic acids, amidines | Quinazolinone derivatives | rsc.org |

| Mn(I) complex | 2-aminobenzyl alcohols, primary amides | 2-substituted quinazolines | mdpi.com |

| Cobalt-based catalyst | 2-aminoaryl alcohols, nitriles | Quinazolines | mdpi.com |

| CuI | 2-iodoaniline (B362364), tosyl methyl isocyanide | 4-tosyl quinazolines | nih.gov |

Microwave-Assisted Syntheses

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and often improving yields. frontiersin.org The application of microwave heating in the synthesis of quinazoline and quinazolinone derivatives has been extensively reviewed, highlighting its advantages over conventional heating methods. frontiersin.orgresearchgate.net

Microwave-assisted synthesis can be applied to various steps in the formation of the quinazoline ring. For example, the condensation of anthranilic amide with aldehydes or ketones can be efficiently catalyzed by antimony(III) trichloride (B1173362) under microwave irradiation and solvent-free conditions, leading to quinazolin-4(3H)-ones in high yields within minutes. researchgate.net Another efficient method involves the reaction of substituted methyl anthranilate with iso(thio)cyanates in a DMSO/H2O mixture under microwave irradiation without the need for a catalyst or base. nih.gov

The use of microwave assistance is not limited to the formation of the oxo-analogue. It can also be employed in the synthesis of quinazoline precursors or in the direct formation of the thione. The rapid and efficient nature of microwave-assisted synthesis makes it a highly attractive method for generating libraries of quinazoline derivatives for further study. researchgate.netnih.gov

Solvent-Free Conditions

The development of solvent-free reaction conditions represents a significant step towards greener and more sustainable chemical processes. These methods reduce the environmental impact associated with solvent use and disposal, and can also simplify product purification.

One-pot synthesis of quinazolin-4-ones under solvent-free conditions has been reported, for instance, through the acylation of 2-aminobenzamides followed by cyclization. nih.gov The use of solid supports, such as montmorillonite (B579905) K-10 clay, can facilitate reactions under solvent-free conditions. researchgate.net For example, the synthesis of quinazolidinone has been achieved by reacting anthranilic acid and nicotinamide (B372718) at 150 °C without any solvent. researchgate.net

Furthermore, a stainless-steel-driven decarboxylative acyl radical generation from α-keto acids enables an oxidant-free and solvent-free synthesis of 2-arylquinazolinones at room temperature. organic-chemistry.org These solvent-free approaches are not only environmentally friendly but can also lead to high yields of the desired products.

Ultrasound-Aided Syntheses

Ultrasonic irradiation is another non-conventional energy source that can enhance chemical reactions. The application of ultrasound can lead to shorter reaction times, higher yields, and milder reaction conditions. tandfonline.com

In the context of quinazoline synthesis, ultrasound has been shown to be effective. For instance, a series of 3H-quinazoline-4-thione derivatives were synthesized in high yields and short reaction times under ultrasonic irradiation. tandfonline.com Another study demonstrated the synthesis of 4-tosyl quinazolines via a copper-catalyzed cross-coupling reaction of 2-iodoaniline and tosyl methyl isocyanide under ultrasonic conditions, which significantly reduced the reaction time to 30 minutes. nih.govnih.gov Interestingly, this research also highlighted how ultrasound can influence the reaction pathway, favoring C-H activation over a cross-coupling reaction under certain conditions. nih.govnih.gov

Synthetic Routes for Halogenated Quinazoline-4(1H)-thiones

The direct synthesis of this compound and other halogenated analogues often starts from appropriately substituted precursors. A common and traditional method for introducing the thione functionality is through the thionation of the corresponding quinazolin-4(3H)-one.

A widely used reagent for this transformation is phosphorus pentasulfide (P4S10) in a high-boiling solvent such as pyridine or toluene. nih.gov This method involves refluxing the corresponding 7-chloroquinazolin-4(3H)-one with P4S10 to achieve the conversion to this compound.

Alternatively, halogenated quinazoline-4(1H)-thiones can be prepared through the cyclization of a halogenated precursor that already contains the necessary sulfur atom. For example, the reaction of a substituted 2-aminobenzonitrile (B23959) with a thiocarbonyl source can lead to the formation of the quinazoline-4(1H)-thione ring system.

The synthesis of the precursor, 7-chloroquinazolin-4(3H)-one, can be achieved through various established methods. One common route is the reaction of 2-amino-4-chlorobenzoic acid with formamide. Another approach involves the reaction of a substituted anthranilamide with an appropriate aldehyde or ketone.

Chemical Reactivity and Derivatization Strategies of Quinazoline 4 1h Thiones

Nucleophilic Substitution Reactions

The quinazoline (B50416) ring, particularly when substituted with an electron-withdrawing group like chlorine, is susceptible to nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the 4-position of the quinazoline ring is a good leaving group, facilitating its displacement by various nucleophiles.

Studies on related 4-chloroquinazolines have shown that they readily react with amines, such as anilines and hydrazines, to yield the corresponding 4-aminoquinazoline derivatives. nih.govresearchgate.net This reactivity is often enhanced under basic conditions or with microwave irradiation. nih.gov For instance, the reaction of 4-chloroquinazolines with primary or secondary amines is a widely used method for synthesizing 4-anilinoquinazolines, a class of compounds known for their potential as antitumor agents. nih.govbeilstein-journals.org The reaction generally proceeds with high regioselectivity, with the nucleophile preferentially attacking the C4 position. nih.gov

In the case of 7-chloroquinazoline-4(1H)-thione, nucleophilic attack can occur at the C4 position, leading to the displacement of the chlorine atom. For example, reaction with hydrazines can lead to the formation of 4-hydrazino-7-chloroquinazoline derivatives. sigmaaldrich.comnih.gov These hydrazino derivatives can serve as versatile intermediates for further functionalization.

| Nucleophile | Reaction Conditions | Product | Reference |

| Hydrazine (B178648) | Not specified | 7-Chloro-4-hydrazinylquinazoline | sigmaaldrich.comnih.gov |

| Anilines | Microwave irradiation | 4-Anilino-7-chloroquinazolines | nih.govbeilstein-journals.org |

| Primary/Secondary Amines | Various | 4-Amino-7-chloroquinazolines | nih.govbeilstein-journals.org |

Electrophilic Substitution Reactions

While the quinazoline ring is generally electron-deficient, electrophilic substitution reactions are less common compared to nucleophilic substitutions. The presence of the electron-withdrawing chloro group further deactivates the ring towards electrophilic attack. However, under specific conditions, electrophilic substitution might be possible at electron-rich positions, if any are present in the molecule. Specific studies on the electrophilic substitution reactions of this compound are not extensively documented in the provided search results.

Alkylation Reactions of the Thione Moiety (S-Alkylation)

The thione group in this compound is a soft nucleophile and readily undergoes S-alkylation reactions with various alkylating agents. This reaction is a common strategy to introduce diverse substituents at the 4-position of the quinazoline ring.

The thiolactam group can be easily alkylated by alkyl halides or Michael acceptors to form 4-(alkylthio)quinazolines. nih.gov For example, 4-chloroquinoline-2-thione has been shown to react with dimethyl sulfate (B86663) and ethyl iodide to yield the corresponding 2-alkylthio-4-chloroquinolines. mdpi.com A similar reactivity is expected for this compound, where the sulfur atom would act as the nucleophile.

| Alkylating Agent | Product | Reference |

| Alkyl Halides | 4-(Alkylthio)-7-chloroquinazolines | nih.gov |

| Dimethyl Sulfate | 7-Chloro-4-(methylthio)quinazoline | mdpi.com |

| Ethyl Iodide | 7-Chloro-4-(ethylthio)quinazoline | mdpi.com |

Addition Reactions

The thione group in quinazoline-4(1H)-thiones can potentially participate in addition reactions. However, specific examples of addition reactions directly involving the thione moiety of this compound are not detailed in the provided search results.

Reactions with Organolithium Reagents

Organolithium reagents are potent nucleophiles and strong bases. libretexts.org Their reactions with carbonyl compounds are well-established, leading to the formation of alcohols. libretexts.orgyoutube.com In the context of this compound, an organolithium reagent could potentially attack the electrophilic carbon of the thiocarbonyl group.

While specific reactions of this compound with organolithium reagents are not explicitly described, the general reactivity of organolithium reagents suggests they can act as nucleophiles, adding to the C4 position. libretexts.orgyoutube.com However, their strong basicity could also lead to deprotonation at the N1 position of the quinazoline ring. libretexts.org The outcome of the reaction would likely depend on the specific organolithium reagent used and the reaction conditions.

Heterocyclization Reactions Involving Quinazoline-4(1H)-thiones

Quinazoline-4(1H)-thiones are valuable precursors for the synthesis of various fused heterocyclic systems. The reactive thione group and the adjacent nitrogen atom provide sites for cyclization reactions.

Formation of Fused 1,2,4-Triazino[4,3-c]quinazoline Systems

A significant application of quinazoline-4(1H)-thiones is in the synthesis of fused triazine systems. The reaction of the corresponding 4-hydrazinoquinazoline (B1199610) derivative, obtained from the thione, with suitable reagents can lead to the formation of fused 1,2,4-triazino[4,3-c]quinazoline systems.

The synthesis of these fused systems often involves the reaction of a 4-hydrazinoquinazoline with reagents like hydrazonoyl halides. researchgate.net For instance, the reaction of 4-hydrazinoquinazolines with hydrazonoyl halides can lead to the formation of triazolo[4,3-a]pyrimidines. researchgate.net A similar strategy could be employed starting from 7-chloro-4-hydrazinoquinazoline to construct the 1,2,4-triazino[4,3-c]quinazoline ring system. The reaction of 4-chloroquinazolines with hydrazine hydrate (B1144303) can also lead to rearranged products, including 4-amino-3-(2-aminophenyl)-4H-1,2,4-triazoles, which can be further cyclized to form triazolo-benzotriazepines. rsc.org These examples highlight the versatility of the quinazoline scaffold in constructing complex heterocyclic systems.

| Reactant 1 | Reactant 2 | Product | Reference |

| 7-Chloro-4-hydrazinoquinazoline | Hydrazonoyl Halides | Fused 1,2,4-Triazino[4,3-c]quinazoline systems | researchgate.net |

| 4-Chloroquinazolines | Hydrazine Hydrate | 4-Amino-3-(2-aminophenyl)-4H-1,2,4-triazoles | rsc.org |

Formation ofacs.orgorganic-chemistry.orgThiazolo[2,3-b]quinazoline-5-thionesasianpubs.org

The synthesis of thiazolo[2,3-b]quinazolines represents a key strategy in the derivatization of quinazoline-4(1H)-thiones, leading to the formation of a tetracyclic system with significant therapeutic potential. While the specific nomenclature " acs.orgorganic-chemistry.orgThiazolo[2,3-b]quinazoline-5-thiones asianpubs.org" may refer to a specialized notation, the core structure corresponds to a thiazole (B1198619) ring fused to the quinazoline nucleus at the 2- and 3-positions. A common and effective method for constructing this fused system is the reaction of a quinazoline-4(1H)-thione with α-halocarbonyl compounds.

In the context of this compound, the synthesis of the corresponding thiazolo[2,3-b]quinazoline-5-thione would proceed through a cyclocondensation reaction. The thione group of this compound acts as a nucleophile, attacking the electrophilic carbon of an α-halocarbonyl compound, such as an α-halo ketone or α-halo ester. This initial S-alkylation is followed by an intramolecular cyclization and dehydration to form the fused thiazole ring.

A plausible reaction scheme for the synthesis of a derivative of 7-chloro-thiazolo[2,3-b]quinazoline-5-one from this compound and an α-haloacetic acid ester is depicted below. The reaction typically proceeds in the presence of a base to facilitate the initial nucleophilic attack and subsequent cyclization.

General Reaction Scheme:

Starting Material: this compound

Reagent: α-Haloacetyl derivative (e.g., ethyl bromoacetate)

Conditions: A suitable solvent (e.g., ethanol, DMF) and a base (e.g., sodium acetate (B1210297), triethylamine).

Product: 7-Chloro-2,3-dihydrothiazolo[2,3-b]quinazolin-5-one, which can be subsequently oxidized to the aromatic thione.

The reaction of 9-methoxy-4-phenyl-3,4,5,6-tetrahydrobenzo[h]quinzoline-2-thione with chloroacetic acid in the presence of anhydrous sodium acetate and acetic anhydride (B1165640) has been reported to yield the corresponding benzo[h]thiazolo[2,3-b]quinazolin-9(6H)-one. asianpubs.org A similar strategy can be envisioned for this compound.

Interactive Data Table: Synthesis of Thiazolo[2,3-b]quinazoline Derivatives

| Starting Material | Reagent | Product | Reference |

| Octahydroquinazoline-2-thiones | α-Bromoketones | Thiazolo-[2,3-b]-quinazolines | researchgate.net |

| 9-Methoxy-4-phenyl-3,4,5,6-tetrahydrobenzo[h]quinzoline-2-thione | Chloroacetic acid | 10-Methoxy-5-phenyl-2,3,5,6-tetrahydrobenzo[h]thiazolo-[2,3-b]quinazolin-9(6H)-one | asianpubs.org |

| 2-Amino-5-phenyl-1,3,4-thiadiazole, Dimedone, Substituted Benzaldehydes | Molecular Iodine | Thiadiazolo[2,3-b]quinazolin-6-(7H)-one derivatives | jsynthchem.com |

Strategies for Introducing Functional Groups on the Quinazoline Core, including Halogens

The introduction of various functional groups onto the quinazoline core is a crucial aspect of medicinal chemistry, as it allows for the fine-tuning of the molecule's physicochemical properties and biological activity. For a pre-existing this compound scaffold, functionalization can be achieved through several strategies, primarily targeting the benzene (B151609) ring or the pyrimidine (B1678525) ring.

Halogenation:

The introduction of additional halogen atoms onto the 7-chloroquinazoline (B1588860) core can significantly influence its biological profile.

Fluorine Introduction: The introduction of fluorine can be challenging but offers significant advantages in medicinal chemistry. Direct fluorination of aromatic rings often requires specialized reagents. For quinoline (B57606) derivatives, methods for C-H fluorination using mild electrophilic fluorinating reagents have been developed, sometimes involving photoredox catalysis. acs.org Another approach could involve nucleophilic aromatic substitution (SNAr) on a precursor with a suitable leaving group at the desired position.

Bromine and Iodine Introduction: Electrophilic aromatic substitution is a common method for introducing bromine and iodine onto aromatic rings. Reagents such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in the presence of a suitable acid catalyst can be employed. The position of substitution will be directed by the existing chloro and thione/thiol groups. Iodine can also be introduced using iodine monochloride or a mixture of iodine and an oxidizing agent like nitric acid. nih.govnih.gov

Other Functional Groups:

Beyond halogens, a variety of other functional groups can be introduced onto the quinazoline ring system.

Nitration: Nitration of the benzene ring can be achieved using a mixture of nitric acid and sulfuric acid. The position of nitration will be influenced by the directing effects of the existing substituents.

Alkylation and Acylation: Friedel-Crafts type reactions can be used to introduce alkyl and acyl groups, although the presence of the nitrogen-containing ring can complicate these reactions.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 7-position is susceptible to nucleophilic displacement by various nucleophiles, such as amines, alkoxides, and thiolates, providing a route to a wide range of 7-substituted quinazoline derivatives. The reactivity of the 4-chloroquinazoline (B184009) system towards nucleophiles is well-documented and often shows regioselectivity for the 4-position. researchgate.netresearchgate.net

Interactive Data Table: Functionalization of the Quinazoline Core

| Reaction Type | Reagent/Catalyst | Functional Group Introduced | Reference |

| C-H Fluorination | Electrophilic Fluorinating Reagents | Fluorine | acs.org |

| Iodination | Iodine/Oxidizing Agent | Iodine | nih.govnih.gov |

| N-Arylation | N-Methylanilines/Microwave | Anilino groups | organic-chemistry.org |

| Nucleophilic Aromatic Substitution | Amines/KF | Amino groups | researchgate.net |

| Oxidative C-H Amination | Iodine/TBHP | Amino groups | nih.gov |

Spectroscopic and Structural Elucidation of 7 Chloroquinazoline 4 1h Thione

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of protons and carbons. For 7-chloroquinazoline-4(1H)-thione, the predominant tautomeric form in solution is the thione form, which is reflected in its NMR spectra.

In ¹H NMR spectroscopy, the chemical shift (δ) of a proton is influenced by its electronic environment. Protons in electron-deficient areas are deshielded and appear at a lower field (higher δ values), while those in electron-rich environments are shielded and appear at a higher field (lower δ values). libretexts.org

The ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would be expected to show distinct signals for the N-H proton and the three aromatic protons on the quinazoline (B50416) ring system. The N-H proton of the thioamide group typically appears as a broad singlet at a very low field, often above 12 ppm, due to hydrogen bonding and the acidic nature of the proton.

The aromatic protons (H-5, H-6, and H-8) exhibit characteristic chemical shifts and coupling patterns.

H-5: This proton is adjacent to the electron-withdrawing nitrogen atom (N-1) and would appear at a low field, typically as a doublet.

H-8: This proton is ortho to the chlorine atom and would appear as a doublet.

H-6: This proton is coupled to both H-5 and H-8 and would appear as a doublet of doublets.

While specific spectral data for this compound is not abundant in the provided search results, data for the analogous 7-chloroquinazolin-4(3H)-one shows aromatic protons in the range of 7.51-8.17 ppm in acetone-d₆. mdpi.com Similar ranges would be expected for the thione derivative.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N1-H | > 12.0 | Broad Singlet |

| H-2 | ~8.0-8.5 | Singlet |

| H-5 | ~8.1-8.3 | Doublet (d) |

| H-8 | ~7.6-7.8 | Doublet (d) |

Note: The exact chemical shifts and coupling constants can vary based on the solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. A key feature in the ¹³C NMR spectrum of this compound is the signal for the C-4 carbon of the thione group (C=S). This carbon is significantly deshielded and typically resonates in the range of 175-185 ppm. mdpi.com For comparison, the C=S carbon in related imidazolidine-2-thiones appears around 180-181 ppm. mdpi.com

The other carbon atoms of the quinazoline ring also show characteristic chemical shifts. The carbon atom bonded to chlorine (C-7) will have its chemical shift influenced by the halogen's electronegativity. The remaining aromatic and heterocyclic carbons will appear in the typical region of 120-150 ppm. Data for related quinazolinone structures show carbons in this region. rsc.org

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-4 (C=S) | 175 - 185 |

| C-2 | 145 - 150 |

| C-8a | 140 - 145 |

| C-7 | 135 - 140 |

| C-5 | 128 - 132 |

| C-6 | 125 - 128 |

| C-8 | 120 - 125 |

Note: These are estimated ranges based on known data for similar heterocyclic thiones. researchgate.netresearchgate.net

Two-dimensional (2D) NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for unambiguously assigning proton and carbon signals. An ¹H-¹⁵N HMBC experiment would be particularly useful to confirm the tautomeric structure. It would show a correlation between the N-H proton and the two nitrogen atoms (N-1 and N-3) of the quinazoline ring, as well as with adjacent carbon atoms (C-2 and C-8a). This confirms that the proton resides on a nitrogen atom, which is characteristic of the thione tautomer rather than the thiol tautomer (-SH). Such techniques have been effectively used to study the structural features of related heterocyclic systems. mdpi.com

Fourier-transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Groups

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would display several characteristic absorption bands.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | 3100 - 3000 | Broad band, indicative of the thioamide N-H group. |

| Aromatic C-H Stretch | 3000 - 2900 | Sharp peaks. |

| C=N Stretch | 1620 - 1580 | Strong absorption from the quinazoline ring. |

| C=C Stretch | 1600 - 1450 | Multiple bands for the aromatic ring. |

| Thioamide II (C=S) | 1350 - 1250 | Band with significant C=S stretching character. |

The presence of a broad band for the N-H stretch and the absence of a strong S-H stretching band (typically around 2550-2600 cm⁻¹) further supports the predominance of the thione tautomer in the solid state. The FT-IR spectrum for the analogous 7-chloroquinazolin-4(3H)-one shows a C=O stretch at 1714 cm⁻¹ and N-H stretches around 2919-2964 cm⁻¹. mdpi.com For the thione, the C=S stretch would be expected at a lower frequency.

Mass Spectrometry (MS and LC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The molecular formula for this compound is C₈H₅ClN₂S, with a calculated molecular weight of approximately 195.99 Da for the most common isotopes (³⁵Cl).

In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) at m/z 196 would be observed. A key feature would be the isotopic pattern for chlorine. There would be a second peak at m/z 198 ([M+2]⁺) with an intensity of approximately one-third of the main peak, corresponding to the natural abundance of the ³⁷Cl isotope. This pattern is a definitive indicator of the presence of one chlorine atom in the molecule. mdpi.com

The fragmentation pattern in mass spectrometry can offer clues about the molecule's structure. Common fragmentation pathways for related heterocyclic compounds involve the loss of small molecules like HCN or the cleavage of the ring system, which can help in structural confirmation. researchgate.net

X-ray Crystallography and Crystal Structure Analysis

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystal lattice. A crystal structure analysis of this compound would reveal detailed bond lengths, bond angles, and intermolecular interactions.

Based on the crystal structure of similar compounds like 2-chloroquinazolin-4(3H)-one, the quinazoline ring system is expected to be nearly planar. nih.gov The analysis would confirm the thione nature of the C4-S bond, with a bond length characteristic of a carbon-sulfur double bond (typically around 1.68 Å).

A crucial aspect of the crystal structure would be the intermolecular hydrogen bonding. It is highly likely that the molecules would form hydrogen-bonded dimers or chains in the solid state, with the thioamide N-H group acting as a hydrogen bond donor and the sulfur atom of the thione group of an adjacent molecule acting as the acceptor (N-H···S=C). This type of interaction is a defining feature in the crystal packing of many thioamides and related heterocyclic thiones.

Determination of Molecular Geometry and Conformation

The precise molecular geometry and conformational preferences of this compound have not been determined experimentally through methods such as X-ray crystallography or advanced spectroscopic techniques.

In the absence of specific data, it can be postulated that the quinazoline ring system, a bicyclic heteroaromatic structure, would be largely planar. The thione group at the 4-position and the chlorine atom at the 7-position are substituents on this planar scaffold. The tautomeric form, 7-chloroquinazoline-4-thiol, where a proton resides on the sulfur atom instead of the nitrogen at position 1, could also exist. The predominant tautomer in the solid state would significantly influence the molecular geometry and intermolecular interactions.

For comparison, studies on related quinolinone and thione derivatives often reveal nearly planar ring systems. For instance, in the case of 2-ethylquinazoline-4(3H)-thione, the quinazoline portion of the molecule is almost planar. It is reasonable to hypothesize that this compound would adopt a similar planar conformation.

Table 1: Postulated Tautomeric Forms of this compound

| Tautomer Name | Key Structural Feature |

| This compound | Thione form (C=S bond) with proton on N1 |

| 7-chloroquinazoline-4-thiol | Thiol form (S-H bond) |

Intermolecular Interactions and Packing Arrangements

Without a determined crystal structure, a definitive analysis of the intermolecular interactions and packing arrangement for this compound is not possible. However, based on the functional groups present in the molecule, several types of non-covalent interactions can be anticipated to play a crucial role in its solid-state architecture.

The presence of a nitrogen atom in the quinazoline ring and the thione group suggests the potential for hydrogen bonding. Specifically, N-H···S hydrogen bonds are a common feature in the crystal structures of related thione-containing heterocyclic compounds. These interactions often lead to the formation of centrosymmetric dimers.

Furthermore, the aromatic quinazoline ring system is expected to participate in π-π stacking interactions, which would contribute to the stabilization of the crystal lattice. The chlorine substituent could engage in halogen bonding (C-Cl···X, where X is a halogen bond acceptor) or other weak intermolecular contacts.

Table 2: Anticipated Intermolecular Interactions for this compound

| Interaction Type | Potential Participating Atoms/Groups | Expected Role in Crystal Packing |

| Hydrogen Bonding | N-H donor, S acceptor | Formation of dimers or chains |

| π-π Stacking | Quinazoline ring system | Stabilization of layered structures |

| Halogen Bonding | Chlorine atom | Directional interactions contributing to the overall packing |

Following a comprehensive search for scientific literature, it has been determined that there is a lack of specific published research on the computational and theoretical investigations of the compound This compound that aligns with the detailed outline provided.

Studies focusing explicitly on the Density Functional Theory (DFT) calculations, molecular modeling, molecular dynamics simulations, molecular docking, and Quantitative Structure-Activity Relationship (QSAR) analysis for this particular compound are not available in the public domain.

While computational studies have been conducted on various quinazoline, quinoline (B57606), and quinazolinone derivatives, the explicit instructions to focus solely on "this compound" and to strictly adhere to the provided outline cannot be fulfilled without specific data from dedicated research on this compound. Introducing findings from related but distinct molecules would violate the core requirements of the request.

Therefore, it is not possible to generate a scientifically accurate and thorough article for each specified section and subsection as requested.

Computational and Theoretical Investigations of 7 Chloroquinazoline 4 1h Thione

Quantitative Structure-Activity Relationship (QSAR) Analysis

Correlation of Structural Features with Activity Profiles

The biological activity of quinazoline (B50416) derivatives is intricately linked to their structural and electronic properties. Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating these relationships. The presence of a chlorine atom at the 7-position and a thione group at the 4-position of the quinazoline ring in 7-chloroquinazoline-4(1H)-thione significantly influences its electronic distribution and, consequently, its activity profile.

The chlorine atom, being an electron-withdrawing group, modulates the electron density of the quinazoline core. This can affect the molecule's ability to interact with biological macromolecules. For instance, in related quinazolinone derivatives, the nature and position of substituents on the quinazoline ring have been shown to be critical for their anticancer and antibacterial activities. acs.orgnih.gov Studies on 4-anilinoquinazolines have demonstrated that substitutions on the quinazoline ring are key to their efficacy as receptor tyrosine kinase inhibitors. nih.gov

The thione group (C=S) at the 4-position is a crucial feature. The conversion of a carbonyl (C=O) group to a thione group has been observed to enhance the antimycobacterial activity in certain quinazoline derivatives. sapub.org This suggests that the sulfur atom plays a direct role in the compound's mechanism of action, possibly through its different steric and electronic properties compared to oxygen.

DFT calculations can quantify various molecular descriptors that are correlated with biological activity. These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and molecular electrostatic potential (MEP). For example, a smaller HOMO-LUMO gap generally implies higher reactivity, which can be a desirable trait for certain therapeutic applications. sapub.org

The following table summarizes key structural features and their likely influence on the activity of this compound, based on studies of analogous compounds.

| Structural Feature | Position | Likely Influence on Activity Profile | Computational Investigation Method |

| Chloro Group | 7 | Electron-withdrawing, modulates ring electron density, potentially enhances binding to target proteins. | DFT calculations to determine effects on molecular electrostatic potential and frontier molecular orbitals. |

| Thione Group | 4 | May enhance specific biological activities (e.g., antimycobacterial) compared to the corresponding quinazolinone. Can act as a hydrogen bond acceptor. | Comparative DFT studies with the corresponding 4-oxo analogue to analyze differences in electronic structure and reactivity. |

| Quinazoline Core | - | A recognized "privileged scaffold" in medicinal chemistry, providing a versatile platform for developing therapeutic agents. nih.gov | Analysis of the aromaticity and planarity of the ring system using methods like Nucleus-Independent Chemical Shift (NICS). |

This table is generated based on findings from analogous compounds and established computational chemistry principles.

Conformational Analysis and Tautomerism Studies

This compound can exist in different tautomeric forms, primarily the thione and thiol forms. The position of the proton can vary between the nitrogen atom at position 1 (N1) and the sulfur atom of the thione group, leading to the thione-thiol tautomeric equilibrium.

The two principal tautomers are:

This compound (Thione form)

7-chloro-4-mercaptoquinazoline (Thiol form)

Computational methods, particularly DFT, are powerful tools for investigating the relative stabilities of these tautomers. By calculating the total electronic energies of the optimized geometries of each tautomer, it is possible to predict the predominant form in different environments (gas phase or in solution). nih.govmdpi.com The inclusion of solvent effects in these calculations, often using models like the Polarizable Continuum Model (PCM), is crucial for accurately predicting tautomeric preferences in a specific solvent. mdpi.com

Theoretical studies on related heterocyclic systems, such as tetrahydro-4H-indazol-4-ones, have demonstrated that the relative stability of tautomers can be influenced by the computational method and basis set used. nih.govmdpi.com For this compound, it is anticipated that the thione form is generally more stable, a common feature for many related heterocyclic thiones. However, the thiol form may be stabilized in certain environments or play a role in specific chemical reactions or biological interactions.

The following table outlines the potential tautomers of this compound and the computational approaches to study their equilibrium.

| Tautomeric Form | Structure | Key Features | Computational Analysis |

| Thione Form | This compound | Contains a C=S double bond and an N-H bond within the ring. | Geometry optimization and energy calculation using DFT (e.g., B3LYP functional with a suitable basis set like 6-311++G(d,p)). |

| Thiol Form | 7-chloro-4-mercaptoquinazoline | Contains a C=N double bond within the ring and an S-H bond. | Geometry optimization and energy calculation using the same level of theory as the thione form for accurate comparison. |

This table presents the likely tautomeric forms of this compound and the standard computational methods for their investigation.

Conformational analysis of the side chains, if any were present, would also be conducted using similar computational techniques to identify the lowest energy conformers, which are essential for understanding receptor binding and activity.

Molecular Mechanisms of Bioactivity and Target Identification for Quinazoline 4 1h Thiones

Enzyme Inhibition Studies

The biological effects of quinazoline-4(1H)-thione derivatives are often attributed to their ability to interact with and inhibit specific enzymes that play critical roles in various disease pathways.

The inhibition of protein kinases is a key strategy in modern drug discovery, particularly in oncology. The quinazoline (B50416) core is a well-established pharmacophore for kinase inhibitors, with several approved drugs like gefitinib (B1684475) and erlotinib (B232) targeting the epidermal growth factor receptor (EGFR). nih.govnih.gov

Research has extended to quinazolin-4(3H)-one and its thio-analogs as potent kinase inhibitors. Specifically, derivatives have been developed as dual inhibitors of EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are critical tyrosine kinases involved in tumor growth and angiogenesis. nih.gov One study synthesized a series of S-alkylated quinazolin-4(3H)-ones and evaluated their dual inhibitory activity. rsc.org Compound 4 from this series, which shares the core quinazoline structure, demonstrated significant inhibition of both EGFR and VEGFR-2. rsc.org

The PI3K/Akt/mTOR pathway is another critical signaling cascade in cancer, often deregulated in breast cancer and other malignancies. oncotarget.com While direct inhibition studies on 7-chloroquinazoline-4(1H)-thione against the full panel of PI3K, Src, Abl, and Chk1 are not extensively detailed in the provided context, the known activity of the quinazoline scaffold against receptor tyrosine kinases like EGFR suggests a potential for broader kinase inhibition. The structural similarity to known pan-kinase inhibitors makes this an active area of investigation.

Interactive Data Table: Kinase Inhibitory Activity of Representative Quinazoline Derivatives

Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into less active dihydroxyeicosatrienoic acids (DHETs). nih.govmdpi.com Inhibition of sEH is a therapeutic strategy for managing inflammation, hypertension, and cardiovascular diseases. nih.govnih.gov Quinazolinone derivatives have been identified as potent sEH inhibitors. nih.gov A study on quinazoline-4(3H)-one-7-carboxamides revealed that the quinazolinone nucleus is a critical feature for potent sEH inhibition, with several compounds showing IC50 values in the sub-micromolar range. nih.gov

Interactive Data Table: sEH Inhibition by Quinazolinone Derivatives

Tyrosinase is a key copper-containing enzyme in the melanin (B1238610) biosynthesis pathway, making it a prime target for developing skin-whitening agents and treatments for hyperpigmentation disorders. nih.govrsc.org Various natural and synthetic compounds, including heterocyclic structures, have been investigated as tyrosinase inhibitors. nih.gov While specific studies on this compound are not detailed, related isoflavone (B191592) compounds containing hydroxyl groups have shown potent tyrosinase inhibition. nih.gov For instance, 6,7,4′-trihydroxyisoflavone acts as a competitive inhibitor, suggesting that the specific substitution pattern on a core scaffold is crucial for activity. nih.gov The inhibitory mechanism often involves interaction with key amino acid residues in the enzyme's active site or chelation of the copper ions essential for catalysis. rsc.org

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov They are involved in numerous physiological processes, and their inhibition has therapeutic applications in treating glaucoma, epilepsy, and certain types of cancer. nih.govmedchemexpress.com Specific isoforms, like CA IX, are overexpressed in tumors and are considered valuable targets for anticancer drugs. nih.govgoogle.com Studies on related heterocyclic structures, such as 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives, have shown isoform-selective inhibition, particularly against the tumor-associated hCA IX. nih.gov The primary mechanism of action for many CA inhibitors involves the binding of a zinc-binding group, commonly a sulfonamide, to the Zn2+ ion in the enzyme's active site. nih.gov

Interactive Data Table: Carbonic Anhydrase Inhibition by Related Heterocyclic Compounds

Dihydrofolate reductase (DHFR) is an essential enzyme in the folate metabolism pathway, catalyzing the reduction of dihydrofolate to tetrahydrofolate. mdpi.comnih.gov Tetrahydrofolate is vital for the synthesis of nucleotides and certain amino acids, making DHFR a well-established target for anticancer and antimicrobial drugs. nih.govresearchgate.net A series of 4(3H)-quinazolinone analogs designed to mimic the structure of methotrexate, a classic DHFR inhibitor, were synthesized and evaluated. nih.gov Several of these compounds demonstrated potent inhibition of mammalian DHFR, with IC50 values in the sub-micromolar range, highlighting the potential of the quinazolinone scaffold in this area. nih.gov The inhibition mechanism is typically competitive, with the inhibitor binding to the active site and preventing the binding of the natural substrate, dihydrofolate. nih.govresearchgate.net

Interactive Data Table: DHFR Inhibition by 4(3H)-Quinazolinone Analogs

Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histone and non-histone proteins, playing a crucial role in epigenetic regulation of gene expression. nih.gov HDAC inhibitors have emerged as an important class of anticancer agents. The typical pharmacophore of an HDAC inhibitor includes a cap group, a linker, and a zinc-binding group. nih.gov Quinazoline-4(3H)-one has been successfully used as a cap group in the design of novel HDAC inhibitors. nih.gov A study focusing on quinazolin-4(3H)-one derivatives as HDAC6 inhibitors identified compounds with potent and selective activity. nih.gov Compound 5b from this series was a particularly potent and selective HDAC6 inhibitor, demonstrating the utility of the quinazoline scaffold for targeting this class of enzymes. nih.gov

Interactive Data Table: HDAC Inhibition by Quinazolin-4(3H)-one Derivatives

Phosphodiesterase Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling pathways by hydrolyzing cyclic nucleotides like cAMP and cGMP. Inhibition of these enzymes can lead to various therapeutic effects, including anti-inflammatory and neuroprotective outcomes.

Research into thioxoquinazoline derivatives has identified them as a promising class of PDE inhibitors. Specifically, studies have focused on their activity against phosphodiesterase 7 (PDE7), an enzyme involved in pro-inflammatory and immune T-cell functions. While direct studies on this compound are limited, extensive research has been conducted on the closely related analogue, Phenyl-2-thioxo-(1H)-quinazolin-4-one, also known as S14. This compound has been identified as a potent inhibitor of PDE7. nih.goveco-vector.com

The inhibition of PDE7 by S14 has been shown to confer significant neuroprotection in cellular and animal models of Parkinson's disease. nih.goveco-vector.comresearchgate.net Treatment with S14 reduced microglial activation, protected dopaminergic neurons, and improved motor function in a lipopolysaccharide-induced rat model of the disease. nih.govresearchgate.net These neuroprotective effects are mediated through the cAMP/PKA signaling pathway. nih.goveco-vector.comresearchgate.net The structural similarity between S14 and this compound suggests that the latter may also exhibit PDE7 inhibitory activity, although further investigation is required to confirm this.

| Compound | Target | Activity | Reference |

| Phenyl-2-thioxo-(1H)-quinazolin-4-one (S14) | PDE7 | Inhibitor, Neuroprotective | nih.gov, eco-vector.com, researchgate.net |

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolic degradation of monoamine neurotransmitters and are significant targets in the treatment of neurological disorders such as depression and Parkinson's disease. The quinazolinone scaffold has been explored for its potential as a source of MAO inhibitors.

Several studies have demonstrated that derivatives of 4(3H)-quinazolinone possess inhibitory activity against both MAO-A and MAO-B. For instance, a series of 4-((2-(aryl)-4-oxoquinazolin-3(4H)-yl)amino)benzenesulfonamides were synthesized and evaluated, with some compounds showing potent and selective inhibition of MAO-A with IC50 values in the nanomolar range. nih.gov Another study on C6- and N1-substituted 3-methyl-3,4-dihydroquinazolin-2(1H)-one derivatives also identified potent MAO inhibitors. rsc.org

While these studies establish the potential of the broader quinazolinone class as MAO inhibitors, specific research on the MAO inhibitory activity of this compound is not extensively documented. The electronic and steric effects of the 7-chloro substitution and the 4-thione group would likely influence the binding affinity and selectivity towards MAO isoforms, warranting dedicated investigation.

Penicillin-Binding Protein (PBP) Inhibition

Penicillin-binding proteins (PBPs) are bacterial enzymes essential for the synthesis of the peptidoglycan cell wall. Inhibition of these proteins is a well-established mechanism for antibacterial agents, most notably the β-lactam antibiotics.

Some quinazolinone derivatives have been investigated for their antibacterial properties, and their mechanism of action is sometimes linked to the inhibition of critical bacterial enzymes. There is evidence that certain quinazolinones can interact with PBPs. For example, a unique ability of some quinazolinones to form bonds with the allosteric site of PBP2a in methicillin-resistant Staphylococcus aureus (MRSA) has been reported, particularly in synergy with β-lactam antibiotics. nih.gov

Furthermore, broader antimicrobial screening of related thioxo-quinazoline derivatives has been performed. A series of 2-thioxo-benzo[g]quinazolin-4(3H)-one derivatives were evaluated and found to possess strong antibacterial activity against both Gram-positive and Gram-negative bacteria. Although these studies did not specifically confirm PBP inhibition as the mechanism, the potent antibacterial effects suggest that interaction with essential bacterial targets like PBPs is a plausible mode of action that merits further exploration for this compound.

DNA Gyrase Inhibition

Bacterial DNA gyrase is a type II topoisomerase that plays a crucial role in DNA replication, transcription, and repair, making it a validated target for antibacterial drugs like the quinolones. The quinazoline scaffold has been investigated as a potential isostere of quinolones, with some derivatives showing DNA gyrase inhibitory activity.

For instance, quinazoline-2,4-diones are a class of DNA gyrase and topoisomerase IV inhibitors with potent activity against Gram-positive pathogens. rsc.org These compounds are thought to function similarly to fluoroquinolones by stabilizing the enzyme-DNA cleavage complex. rsc.org More recently, N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides have been identified as novel inhibitors of the GyrB subunit of DNA gyrase.

These findings suggest that the quinazoline ring system can serve as a scaffold for the development of DNA gyrase inhibitors. The specific inhibitory potential of this compound against DNA gyrase has not been explicitly detailed in the available literature. However, based on the activity of related quinazoline derivatives, it represents a plausible, yet unconfirmed, mechanism of antibacterial action.

Receptor Binding and Modulation Studies

Constitutive Androstane Receptor (CAR) Ligands (Agonists and Antagonists)

The Constitutive Androstane Receptor (CAR) is a nuclear receptor that plays a key role in the regulation of xenobiotic and endobiotic metabolism. As such, it is a target of interest for modulating drug metabolism and disposition.

Research has shown that certain quinazoline derivatives can act as direct ligands for the human CAR. A notable example is a series of 2-(3-methoxyphenyl)quinazoline (B11871692) derivatives, which were identified as potent direct human CAR agonists. These compounds were found to be even more potent than the prototype CAR agonist, CITCO. This indicates that the quinazoline scaffold is capable of effectively interacting with the ligand-binding domain of CAR.

While these findings are promising for the quinazoline class of compounds, specific studies on the interaction of this compound with the Constitutive Androstane Receptor are yet to be reported. The nature and position of substituents on the quinazoline ring are critical for determining the agonist or antagonist activity at CAR, and thus, the specific effect of the 7-chloro and 4-thione moieties remains to be elucidated.

Adenosine (B11128) Receptor Ligands (A1 and A2A)

Adenosine receptors, particularly the A1 and A2A subtypes, are G protein-coupled receptors that are important therapeutic targets for a variety of conditions, including cardiovascular, inflammatory, and neurodegenerative diseases.

The quinazoline scaffold has been successfully utilized in the design of potent and selective adenosine receptor antagonists. Recent research has highlighted the potential of 7-substituted quinazoline derivatives in this area. A study on novel 2-aminoquinazoline (B112073) derivatives demonstrated that a 7-chloro substitution can confer significant antagonist activity at the A2A adenosine receptor.

Specifically, a 7-chloro substituted 2-aminoquinazoline derivative showed antagonist activity with an IC50 of 8 µM. In the same study, a 7-methyl substituted analogue exhibited even higher affinity for the A2A receptor, with a Ki value of 5 nM and an IC50 of 6 µM in a functional assay. These findings are particularly relevant as they demonstrate that substitution at the 7-position of the quinazoline ring is well-tolerated and can lead to potent A2A receptor antagonism. The structural similarity to this compound suggests a strong possibility of activity at adenosine receptors, which should be a key focus of future investigations.

| Compound Derivative | Receptor | Activity | IC50 (µM) | Ki (nM) | Reference |

| 7-chloro-2-aminoquinazoline analogue | A2A Adenosine | Antagonist | 8 | - | |

| 7-methyl-2-aminoquinazoline analogue | A2A Adenosine | Antagonist | 6 | 5 |

Histamine (B1213489) H₄ Receptor Inverse Agonists

The histamine H₄ receptor (H₄R) is a key target in the development of treatments for inflammatory and immune diseases. nih.gov While direct studies on this compound as an H₄R inverse agonist are not available, research on analogous chloro-substituted quinazoline derivatives has identified potent H₄R inverse agonists.

A scaffold hopping approach from quinoxaline-based ligands led to the discovery of quinazoline-containing compounds with high affinity for the H₄R. acs.orgnih.govsigmaaldrich.com Notably, 6-chloro-substituted quinazolin-4-amine (B77745) derivatives have demonstrated significant potency. For instance, 6-chloro-N-(furan-3-ylmethyl)2-(4-methylpiperazin-1-yl)quinazolin-4-amine (VUF10499) and 6-chloro-2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine (VUF10497) were identified as powerful human H₄R inverse agonists. acs.orgnih.gov These compounds also showed considerable affinity for the histamine H₁ receptor, making them novel dual-action ligands. acs.orgnih.gov The anti-inflammatory properties of this series were confirmed in vivo in rat models. acs.orgnih.govsigmaaldrich.com

These findings suggest that the chloro-substituted quinazoline core is a viable pharmacophore for H₄R antagonism. The specific position of the chlorine atom (e.g., at C-7 instead of C-6) and the nature of the substituent at the 4-position (thione versus amine) would be critical modulators of this activity.

Table 1: H₄R Inverse Agonist Activity of Chloro-Quinazoline Derivatives

| Compound Name | Receptor Target | Activity (pKi) | Reference |

|---|---|---|---|

| 6-chloro-N-(furan-3-ylmethyl)2-(4-methylpiperazin-1-yl)quinazolin-4-amine | Human H₄R | 8.12 | acs.orgnih.gov |

GABA Receptor Ligands

The γ-aminobutyric acid type A (GABAₐ) receptor is a crucial ligand-gated ion channel and the primary target for many drugs acting on the central nervous system. nih.govmdpi.com Quinazoline derivatives have been explored as modulators of this receptor. nih.gov

Research into pyrazolo[1,5-a]quinazolines, a class of fused quinazoline heterocycles, has identified compounds that interact with the benzodiazepine (B76468) binding site of the GABAₐ receptor. mdpi.commdpi.com In a study of new 8-chloropyrazolo[1,5-a]quinazoline derivatives, compounds were found to act as either agonists or antagonists at recombinant α1β2γ2L-GABAₐ receptors. mdpi.com For example, one 3-ester derivative was shown to be an antagonist, confirmed by its ability to abolish the current induced by the full agonist lorazepam. mdpi.com In contrast, an 8-nitro substituted dihydropyrazolo[1,5-a]quinazoline derivative behaved as an agonist, while its 7-nitro isomer acted as an antagonist, highlighting the importance of substituent positioning on the quinazoline core. mdpi.com

Table 2: GABAₐ Receptor Activity of Chloro-Pyrazoloquinazoline Derivatives

| Compound Class | Receptor Subtype | Observed Effect | Reference |

|---|---|---|---|

| 8-chloropyrazolo[1,5-a]quinazoline-3-ester derivative | α1β2γ2L-GABAₐR | Antagonist | mdpi.com |

| 8-nitro-4,5-dihydropyrazolo[1,5-a]quinazolin-3-carboxylate | α1β2γ2L-GABAₐR | Agonist (+57% current enhancement) | mdpi.com |

Interactions with Biological Macromolecules

DNA-Binding Properties

The ability of small molecules to interact with DNA is a key mechanism for many anticancer agents. While no direct DNA-binding studies for this compound are documented, research on structurally similar compounds provides strong evidence that this scaffold can interact with DNA.

A study on a series of 7-chloro-(4-thioalkylquinoline) derivatives, which share the 7-chloro and 4-thio substitution pattern but have a quinoline (B57606) core instead of a quinazoline core, demonstrated that these compounds induce DNA/RNA damage. nih.gov This suggests that the combined electronic effects of the chlorine at position 7 and the sulfur at position 4 contribute to this activity.

Furthermore, other quinazoline derivatives have been confirmed as DNA intercalators. researchgate.netresearchgate.net For instance, N-aminoalkyl(anilino)-6,7-dimethoxyquinazoline derivatives were shown to bind to DNA via an intercalative process. researchgate.net Similarly, novel benzo[h]quinazoline derivatives were found to form molecular complexes with DNA and interfere with topoisomerase I and II activity. researchgate.net These findings collectively support the hypothesis that the 7-chloroquinazoline (B1588860) scaffold is a promising framework for designing DNA-targeted agents.

Table 3: DNA Interaction of Related Quinazoline and Quinoline Derivatives

| Compound Class | Interaction Mode | Biological Effect | Reference |

|---|---|---|---|

| 7-chloro-(4-thioalkylquinoline) derivatives | Not specified | Induce DNA/RNA damage | nih.gov |

| Benzo[h]quinazoline derivatives | DNA complex formation | Interfere with Topo I & II | researchgate.net |

Protein Interactions (e.g., Tubulin Polymerization Inhibition)

Tubulin is a critical protein involved in microtubule formation, making it a prime target for anticancer drugs. nih.gov Inhibition of tubulin polymerization disrupts mitosis and leads to apoptotic cell death. frontiersin.org Various quinazoline and quinolinone derivatives have been identified as potent inhibitors of tubulin polymerization. nih.govresearchgate.netmdpi.com

Research on biarylaminoquinazolines revealed that these compounds inhibit tubulin polymerization by binding to the colchicine (B1669291) site. nih.gov Another study on 2-anilino-3-aroylquinolines identified compounds with potent tubulin polymerization inhibition, with IC₅₀ values around 2.1-2.2 µM. researchgate.net More recently, a novel 3,4-dihydro-2(1H)-quinolinone sulfonamide derivative, compound D13, was found to strongly inhibit tubulin assembly with an IC₅₀ value of 6.74 μM. mdpi.com These studies underscore the potential of the broader quinazoline/quinolinone scaffold to interact with tubulin, a key biological macromolecule.

Table 4: Tubulin Polymerization Inhibition by Quinazoline/Quinoline Derivatives

| Compound Class/Name | Activity (IC₅₀) | Target Site | Reference |

|---|---|---|---|

| Biarylaminoquinazolines | Micromolar range | Colchicine site | nih.gov |

| 2-Anilino-3-aroylquinolines (compounds 7f/7g) | ~2.1 - 2.2 µM | Colchicine site | researchgate.net |

Cellular Pathway Modulation

Induction of Cell Cycle Arrest

Modulation of the cell cycle is a common mechanism of action for anticancer agents, often leading to apoptosis. nih.gov The inhibition of tubulin polymerization, as discussed previously, is directly linked to cell cycle arrest in the G2/M phase. researchgate.net

Studies on quinazoline derivatives have repeatedly demonstrated their ability to induce cell cycle arrest. A novel quinazoline derivative, 04NB-03 , was shown to effectively suppress the viability of hepatocellular carcinoma cells by inducing cell cycle arrest at the G2/M phase in a concentration- and time-dependent manner. nih.gov This effect was linked to the accumulation of reactive oxygen species (ROS). nih.gov Similarly, certain 7-chloroquinoline (B30040) derivatives were found to cause an accumulation of cells in the G2/M phase of the cell cycle in MCF-7 breast cancer cells. researchgate.net This provides direct evidence that the 7-chloro substitution on a heterocyclic core can contribute to cell cycle modulation. The anti-proliferative properties of tubulin inhibitors are often attributed to their ability to induce apoptosis following cell cycle arrest at the G2/M phase. researchgate.net

Table 5: Cell Cycle Arrest Induced by Related Quinazoline/Quinoline Derivatives

| Compound Name/Class | Cell Line | Effect | Reference |

|---|---|---|---|

| 04NB-03 (Quinazoline derivative) | Hepatocellular Carcinoma | G2/M phase arrest | nih.gov |

| 7-chloroquinoline derivatives | MCF-7 (Breast Cancer) | G2/M phase arrest | researchgate.net |

Apoptosis Induction and Mitochondrial Pathway Activation

While direct studies on this compound are limited, the broader class of quinazoline derivatives has demonstrated significant potential in inducing apoptosis, or programmed cell death, a crucial mechanism in cancer therapy. Research on structurally related compounds, such as 7-chloro-(4-thioalkylquinoline) derivatives, has shown their ability to induce apoptosis in cancer cells. nih.gov For instance, certain derivatives have been observed to cause cell cycle arrest and trigger the apoptotic cascade. nih.gov

The intrinsic, or mitochondrial, pathway of apoptosis is a common mechanism for quinazoline-based compounds. This pathway is initiated by various intracellular stresses, leading to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c. This, in turn, activates a cascade of caspases, the executioner enzymes of apoptosis. Studies on quinazolinedione derivatives, which share the core quinazoline structure, have revealed their capacity to activate caspase-9, a key initiator caspase in the intrinsic pathway. nih.gov Furthermore, these derivatives have been shown to upregulate the expression of the tumor suppressor protein p53 and downregulate the anti-apoptotic protein Bcl-2, further promoting cell death. nih.gov Although specific data for this compound is not yet available, its structural similarity to these active compounds suggests it may also function through the mitochondrial pathway to induce apoptosis in cancer cells.

Table 1: Apoptotic Activity of Related Quinazoline Derivatives

| Compound Class | Cell Line | Observed Effects | Reference |

|---|---|---|---|

| 7-Chloro-(4-thioalkylquinoline) derivatives | CCRF-CEM (Leukemia) | Induction of apoptosis, cell cycle arrest at G0/G1 phase | nih.gov |

This table presents data on related compounds to infer the potential activity of this compound.

Inhibition of Tumor Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis, the primary cause of cancer-related mortality. The quinazoline scaffold has been identified as a promising framework for the development of agents that can inhibit these processes. While specific research on this compound is not extensively documented, studies on other quinazoline derivatives provide valuable insights. For example, certain 2-chloroquinazoline (B1345744) derivatives have been shown to inhibit the migration of cancer cells in wound healing assays. nih.gov This suggests that compounds containing the quinazoline core can interfere with the cellular machinery responsible for cell motility.

The mechanisms underlying the inhibition of migration and invasion by quinazoline derivatives are multifaceted. They can involve the disruption of the cytoskeleton, modulation of cell adhesion molecules, and inhibition of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, allowing cancer cells to invade new tissues. The development of novel quinazoline-based compounds is an active area of research for identifying potent anti-metastatic agents.

Suppression of Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth and survival. Tumors require a dedicated blood supply to receive nutrients and oxygen and to remove waste products. Therefore, inhibiting angiogenesis is a key strategy in cancer therapy. Quinazoline derivatives have demonstrated significant anti-angiogenic properties. researchgate.netmdpi.com

The primary mechanism by which many quinazoline derivatives inhibit angiogenesis is through the targeting of vascular endothelial growth factor receptor (VEGFR) signaling pathways. VEGFRs are key regulators of endothelial cell proliferation, migration, and tube formation, all essential steps in angiogenesis. By blocking these receptors, quinazoline compounds can effectively cut off the tumor's blood supply, leading to growth arrest and cell death. While direct evidence for this compound is pending, its structural features align with those of other known anti-angiogenic quinazolines, suggesting its potential in this therapeutic area.

Modulation of PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism. Dysregulation of this pathway is a common event in many types of cancer, making it an attractive target for therapeutic intervention. Several studies have highlighted the ability of quinazoline derivatives to modulate the PI3K/Akt/mTOR pathway. nih.govnih.govresearchgate.net

Inhibition of this pathway by quinazoline compounds can lead to a reduction in the phosphorylation of key downstream effectors, ultimately resulting in decreased cancer cell proliferation and survival. researchgate.net For instance, some quinazolinedione derivatives have been shown to downregulate the phosphorylation of Akt, a central node in this pathway. nih.gov This inhibition of Akt activity can trigger apoptosis and sensitize cancer cells to other therapeutic agents. The potential of this compound to interact with and modulate the PI3K/Akt/mTOR pathway warrants further investigation, given the established activity of its structural analogues.

Inhibition of Quorum Sensing in Bacteria

In addition to its anticancer potential, the quinazoline scaffold has also been explored for its antimicrobial properties. One promising strategy is the inhibition of quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate gene expression and collective behaviors, such as biofilm formation and virulence factor production. Disrupting QS can render bacteria less pathogenic and more susceptible to conventional antibiotics.

Quinazolinone analogues have been identified as effective inhibitors of the Pseudomonas aeruginosa QS system. nih.govnih.gov The introduction of a halogen atom, such as chlorine, on the aromatic core of the quinazolinone scaffold has been explored as a strategy to enhance inhibitory activity. nih.gov These compounds are thought to act as antagonists of QS receptors, competing with the native signaling molecules and thereby blocking the downstream signaling cascade. While specific studies on this compound are needed, its structure suggests it could be a promising candidate for the development of novel anti-quorum sensing agents to combat bacterial infections.

Table 2: Quorum Sensing Inhibitory Activity of Related Quinazolinone Analogues

| Compound | Bacterial Strain | Target | Observed Effect | Reference |

|---|

This table illustrates the potential of the quinazoline scaffold in quorum sensing inhibition, providing a basis for future studies on this compound.

Structure Activity Relationship Sar and Rational Design of 7 Chloroquinazoline 4 1h Thione Analogues

Influence of Substituents on Bioactivity Profile

The biological activity of quinazoline (B50416) derivatives is significantly modulated by the substitution pattern on both the benzene (B151609) and pyrimidine (B1678525) rings. nih.gov The properties of substituted quinazolines are largely dependent on the nature of the substituents, their position, and whether the pyrimidine ring maintains complete conjugation. nih.gov

Role of Substituents at the N-1, C-2, C-5, C-6, C-7, and C-8 Positions

Systematic variations of the quinazoline ring have elucidated the importance of different substitution positions for bioactivity.

N-1 Position : While much of the research focuses on N-3 substitutions, modifications at N-1 are also explored. For instance, the synthesis of 3-aryl-4-hydroxy-1-methyl-3,4-dihydroquinazolin-2(1H)-ones, which act as precursors to N-acyliminium cations, highlights the role of N-1 methylation in synthetic strategies. spbu.ru

C-2 Position : The C-2 position is frequently modified. In a series of 2,3-disubstituted quinazolin-4(3H)-ones, substitutions at this position were crucial for generating potent cytotoxic agents against various cancer cell lines. nih.gov For antimycobacterial quinazoline-4(3H)-thiones, a methyl group at the C-2 position was a common feature in active compounds. nih.govresearchgate.net

C-5 Position : The influence of substituents at C-5 is less commonly detailed in broad SAR studies, which often focus on other positions. However, its proximity to the C-4 position suggests it can influence interactions at this key site.

C-6 Position : The C-6 position is a critical site for substitution. Studies on 6-chloro-2-methylquinazoline-4(3H)-thione derivatives demonstrated that this substitution is compatible with, and in some cases enhances, antimycobacterial activity. nih.govresearchgate.net In other series, 6-nitro and 6-alkoxy groups have been incorporated to develop compounds with EGFR kinase inhibitory activity or TNF-α production inhibition. nih.govnih.gov

C-7 Position : Substitution at the C-7 position has been shown to be highly significant. The presence of a piperazine (B1678402) ring at the C-7 position of a quinazoline derivative led to potent inhibition of both TNF-alpha production and T-cell proliferation. nih.gov

C-8 Position : Theoretical calculations suggest that the C-8 position is the most reactive site for electrophilic substitution on the quinazoline ring. nih.gov In synthetic efforts to prevent side reactions during cycloadditions, bromine atoms were introduced at both the C-6 and C-8 positions, indicating these sites are key for modulating reactivity. spbu.ru

General SAR studies on quinazolinones have consistently identified positions 2, 6, and 8 as being significant for modulating a wide range of pharmacological activities. nih.gov

Specific Impact of Halogen Substitution (e.g., Chlorine at C-7)

Halogen substitution is a cornerstone of medicinal chemistry for modulating a compound's physicochemical properties and biological activity. The chlorine at the C-7 position of the quinazoline ring is a prime example.

The introduction of a trifluoromethyl moiety at other positions has been shown to be beneficial for cytotoxic activity, potentially by enhancing lipophilicity and enabling additional hydrogen or hydrophobic bonds with target receptors. nih.gov In one study, a 6-chloro-3-(4-isopropylphenyl)-2-methylquinazoline-4(3H)-thione showed higher activity against Mycobacterium avium and M. kansasii than the standard drug, isoniazid, highlighting the positive contribution of a C-6 chloro group in the thione series. nih.govresearchgate.net

The table below summarizes the impact of various substituents on the bioactivity of quinazoline analogues based on available research.

| Position | Substituent | Resulting Activity/Observation | Reference |

| C-2 | Methyl | Feature in active antimycobacterial quinazoline-thiones. | nih.gov, researchgate.net |

| C-6 | Chlorine | Enhanced antimycobacterial activity in thione derivatives. | nih.gov, researchgate.net |

| C-7 | Chlorine | Generally improved cytotoxic effect over unsubstituted analogues. | researchgate.net |

| C-7 | Piperazine | Potent inhibition of TNF-alpha and T-cell proliferation. | nih.gov |

| C-7 | Bromine, Iodine | Maintained high antiplasmodial activity similar to chlorine. | researchgate.net |

| C-7 | Fluorine, CF3 | Reduced antiplasmodial activity compared to chlorine. | researchgate.net |

| Various | Trifluoromethyl | Can be beneficial for cytotoxicity, increasing lipophilicity. | nih.gov |

Significance of the Thione Moiety (C=S) for Pharmacological Activity

The replacement of the carbonyl oxygen (C=O) at the C-4 position with a sulfur atom to form a thione (C=S) has a profound impact on the pharmacological profile of quinazoline derivatives. This conversion is a key strategy in drug design, often leading to enhanced or entirely different biological activities.

Several studies explicitly report that the conversion of a quinazolin-4-one to the corresponding quinazoline-4-thione leads to a general increase in antimycobacterial activity. nih.govresearchgate.net This suggests the thione moiety is crucial for interaction with mycobacterial targets. Furthermore, the thione group is considered a "biologically active moiety" in its own right, with novel quinazoline derivatives bearing this functional group being investigated for their antitumor properties. nih.gov